molecular formula C16H14O5 B1681444 Sappanchalcone CAS No. 94344-54-4

Sappanchalcone

Cat. No. B1681444
CAS RN: 94344-54-4
M. Wt: 286.28 g/mol
InChI Key: JVGNTXGHBHMJDO-QHHAFSJGSA-N
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Description

Sappanchalcone is a flavonoid isolated from Caesalpinia sappan L. It exhibits neuroprotective and cytoprotective activity . It is a member of the class of chalcones that consists of trans-chalcone substituted by hydroxy groups at positions 3, 4 and 4’ and a methoxy group at position 2’ .


Synthesis Analysis

Chalcones, including Sappanchalcone, are secondary metabolites of plants. They are based on two aryl moieties bridged via an α,β-unsaturated carbonyl group . A wide range of chalcone derivatives can be synthesized by treating aromatic aldehydes with aryl ketones in the presence of an appropriate amount of condensing agents .


Molecular Structure Analysis

The molecular formula of Sappanchalcone is C16H14O5 . It consists of trans-chalcone substituted by hydroxy groups at positions 3, 4 and 4’ and a methoxy group at position 2’ .


Chemical Reactions Analysis

Chalcones, including Sappanchalcone, undergo many chemical reactions and are used to synthesize heterocyclic compounds . Due to the presence of a reactive α,β-unsaturated carbonyl group, chalcones and their derivatives possess a wide spectrum of pharmacological properties .


Physical And Chemical Properties Analysis

Sappanchalcone has a molecular weight of 286.28 g/mol . It is a member of chalcones, a member of catechols and a monomethoxybenzene .

Scientific Research Applications

Anti-Inflammatory Activity in Rheumatoid Arthritis

Sappanchalcone, derived from Caesalpinia sappan L., demonstrates anti-inflammatory properties. Research indicates its effectiveness in reducing symptoms of collagen-induced arthritis in a mouse model, suggesting potential as an anti-inflammatory and bone-protective agent in rheumatoid arthritis treatment (Jung et al., 2015).

Anticancer Properties in Oral Cancer

Studies show that sappanchalcone can inhibit the growth of human primary and metastatic oral cancer cells. It induces apoptosis through activation of various pathways, including p53-dependent mitochondrial, p38, ERK, JNK, and NF-κB signaling, highlighting its potential as a chemotherapeutic agent for oral cancer (Lee et al., 2011).

Apoptotic Effects in Colon Cancer

Sappanchalcone induces apoptosis in human colon cancer cells through both caspase-dependent and caspase-independent mechanisms. This involves alterations in ROS levels, AIF translocation, and changes in Bcl-2 expression, suggesting its potential as a therapeutic agent for colon cancer (Seo et al., 2020).

Cytoprotection and Anti-Inflammation in Dental Cells

Sappanchalcone has shown to protect human dental pulp cells from cytotoxicity and exhibits anti-inflammatory effects in lipopolysaccharide-stimulated human periodontal ligament cells. This suggests its potential application in the treatment of dental and periodontal diseases (Jeong et al., 2010).

Inhibition of Melanin Synthesis

Sappanchalcone, along with other compounds from Caesalpinia sappan, can inhibit melanin synthesis in cultured human melanoma cells. This suggests its potential use in cosmetic applications for skin lightening or treating hyperpigmentation disorders (Mitani et al., 2012).

Anticonvulsant Properties

Sappanchalcone has demonstrated anticonvulsant activity, showing significant inhibition of GABA degradative enzymes. This indicates its potential as a treatment for epilepsy or other seizure disorders (Baek et al., 2000).

Anti-Influenza Viral Activity

Sappanchalcone exhibits anti-influenza virus activities, particularly through neuraminidase inhibitory activity. This suggests its potential use in the development of anti-influenza treatments (Liu et al., 2009).

Anti-Allergic Activity

Sappanchalcone from Caesalpinia sappan has shown potent anti-allergic effects in cell studies, indicating its potential for use in treating allergic reactions (Yodsaoue et al., 2009).

Anti-Tumor Signaling and Cell Mitosis Inhibition

Sappanchalcone has been identified as an active constituent in Lignum Sappan, exhibiting inhibitory activities on growth-related signaling and cell mitosis in tumor cells. This suggests its potential role in cancer treatment (Zhang et al., 2014).

Neuroprotective Effects

Sappanchalcone demonstrates neuroprotective activities against glutamate-induced neurotoxicity in primary cultured rat cortical cells, suggesting its potential use in neuroprotective therapies (Moon et al., 2010).

Potential as Xanthine Oxidase Inhibitors

Sappanchalcone has been studied for its potential as a non-purine xanthine oxidase inhibitor, indicating its possible application in treating conditions like gout (Bui et al., 2016).

Vasorelaxant Activity

Research on rat aorta and mesenteric artery suggests that sappanchalcone has vasorelaxant activity, which could be beneficial in cardiovascular health (Sasaki et al., 2010).

Anti-HIV-1 Integrase Activity

Sappanchalcone from Caesalpinia sappan shows strong anti-HIV-1 integrase activity, offering potential use in HIV treatment (Tewtrakul et al., 2015).

Anti-Inflammatory and Wound Healing Effects

Sappanchalcone from Caesalpinia sappan displays anti-inflammatory and wound healing effects, which could be useful in treating inflammatory diseases and aiding in wound recovery (Tewtrakul et al., 2015).

Immunomodulator Activity

The ethanol extract of Sappan Wood (Caesalpinia Sappan L.), containing sappanchalcone, has been studied for its immunomodulatory activity, suggesting its potential as a natural immune support supplement (Rohmah, 2022).

Future Directions

Chalcone scaffolds, including Sappanchalcone, have tremendous pharmacological potential. After subtle chemical modification, they could serve as a reliable platform for natural products-based drug discovery toward promising drug lead molecules or drug candidates .

properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-21-16-9-11(17)4-5-12(16)13(18)6-2-10-3-7-14(19)15(20)8-10/h2-9,17,19-20H,1H3/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGNTXGHBHMJDO-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317382
Record name Sappanchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sappanchalcone

CAS RN

94344-54-4
Record name Sappanchalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94344-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sappanchalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094344544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sappanchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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